(S)-Benzyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
(S)-Benzyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyl group, a bromophenyl group, and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-(3-bromophenyl)-2-aminopropanoic acid and benzyl alcohol.
Protection of the Amino Group: The amino group of (S)-3-(3-bromophenyl)-2-aminopropanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.
Esterification: The Boc-protected intermediate is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Deprotection Reactions: The free amine derivative.
Ester Hydrolysis: The corresponding carboxylic acid and benzyl alcohol.
Scientific Research Applications
(S)-Benzyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including inhibitors and modulators of biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(3-bromophenyl)-2-aminopropanoic acid
- (S)-Benzyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Benzyl 3-(3-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
(S)-Benzyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. The Boc protecting group provides stability during synthetic transformations and can be easily removed under mild conditions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO4/c1-21(2,3)27-20(25)23-18(13-16-10-7-11-17(22)12-16)19(24)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,23,25)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELGBLFYITICM-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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